2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used for peptide bond formation.
Oxidation and Reduction: Reagents such as sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Major Products Formed
Deprotection: The major product is the free amine, which can be further functionalized.
Substitution: Formation of new amide or peptide bonds, leading to dipeptides or more complex molecules.
Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced derivatives can be formed.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including peptides and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoic acid: Another Boc-protected amino acid derivative used in peptide synthesis.
2-{[(Tert-butoxy)carbonyl]amino}adamantane-2-carboxylic acid: A Boc-protected amino acid with a bulky adamantane group, used in the synthesis of complex molecules.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid is unique due to its cyclopropyl group, which imparts rigidity and steric hindrance to the molecule. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-7(8-5-6-8)9(10(14)15)13-11(16)17-12(2,3)4/h7-9H,5-6H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
NIGGXRTVCVPOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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